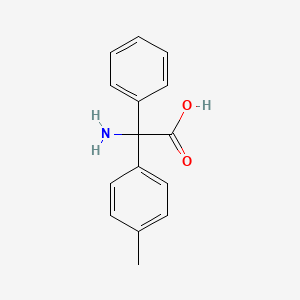
3,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring system with a carbothioamide group at the 8th position and additional methyl groups at the 3rd and 4th positions. The tetrahydro structure indicates that the quinoline ring is partially saturated, adding to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide typically involves the reaction of 3,4-dimethylquinoline with a suitable thiocarbonyl reagent. One common method is the reaction of 3,4-dimethylquinoline with carbon disulfide in the presence of a base, followed by reduction to yield the desired carbothioamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with DNA and proteins can contribute to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Quinolinecarbothioamide: Lacks the tetrahydro and dimethyl groups, resulting in different chemical properties.
Tetrahydroquinolinecarbothioamide: Similar structure but without the dimethyl groups.
Dimethylquinolinecarbothioamide: Similar structure but without the tetrahydro ring.
Uniqueness
3,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tetrahydro and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
56717-31-8 |
|---|---|
Molecular Formula |
C12H16N2S |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
3,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C12H16N2S/c1-7-6-14-11-9(8(7)2)4-3-5-10(11)12(13)15/h6,10H,3-5H2,1-2H3,(H2,13,15) |
InChI Key |
LVKSAIRUCDWULY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(CCCC2=C1C)C(=S)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Hydroxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B8761051.png)




![ethyl 4-chloro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8761081.png)








